3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
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Overview
Description
3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a complex organic compound featuring a tetrazole ring, a piperazine ring, and a butanone backbone
Mechanism of Action
Target of Action
Tetrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to their unique structure . The presence of several reaction centers and the possibility of prototropy in tetrazoles afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts .
Biochemical Pathways
Tetrazoles have been found to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in sar-driven medicinal chemistry analogue syntheses . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Tetrazoles are known to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that the reactivity and stability of tetrazoles can be influenced by factors such as ph, temperature, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the tetrazole derivative with piperazine under controlled conditions.
Attachment to Butanone Backbone: The final step involves the alkylation of the piperazine derivative with 3,3-dimethylbutan-1-one under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the butanone backbone.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound can be used to study the interactions of tetrazole and piperazine rings with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, 3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butan-1-one: Lacks the phenyl group, which may reduce its binding affinity to certain targets.
3,3-dimethyl-1-(4-(1-phenyl-1H-tetrazol-5-yl)piperidin-1-yl)butan-1-one: Contains a piperidine ring instead of piperazine, which could alter its pharmacokinetic properties.
Uniqueness
The presence of both the tetrazole and piperazine rings in 3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one makes it unique. This combination allows for diverse interactions with biological targets, potentially leading to a wide range of biological activities.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
3,3-dimethyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-18(2,3)13-17(25)23-11-9-22(10-12-23)14-16-19-20-21-24(16)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHTRNIKRBIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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